Trachéloside

Vue d'ensemble

Description

Le trachéloside est un glycoside lignane naturel que l'on trouve dans diverses plantes, notamment le Trachelospermum jasminoides et le Carthamus tinctorius. Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-œstrogéniques, anti-inflammatoires et cicatrisantes .

Applications De Recherche Scientifique

Tracheloside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying lignan biosynthesis and metabolism.

Industry: Tracheloside is used in the cosmetics industry for its anti-aging and skin-whitening effects.

Mécanisme D'action

Target of Action

Tracheloside is a lignan glycoside that has been found to exhibit anti-estrogenic properties . It primarily targets estrogen-responsive cells, such as the Ishikawa cells, a type of human endometrial adenocarcinoma cells .

Mode of Action

Tracheloside interacts with its targets by inhibiting the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme . Its anti-estrogenic activity is comparable to that of tamoxifen, a well-known non-steroidal anti-estrogen .

Biochemical Pathways

It is known that tracheloside can induce cell cycle arrest in ct26 cells, a murine colorectal cancer cell line . This is associated with the upregulation of p16 and the downregulation of cyclin D1 and CDK4 .

Result of Action

Tracheloside has been shown to inhibit the proliferation of colorectal cancer (CRC) cells . It induces apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . Additionally, Tracheloside regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells . In a mouse model, Tracheloside significantly inhibited the lung metastasis of CT26 cells .

Action Environment

It is known that tracheloside is a major bioactive compound that can combat oxidant stress-related chronic diseases . This suggests that oxidative stress in the environment could potentially influence the action of Tracheloside.

Analyse Biochimique

Biochemical Properties

Tracheloside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the proliferation of colorectal cancer (CRC) cells . The upregulation of p16 and the downregulation of cyclin D1 and CDK4 in cell cycle arrest are associated with Tracheloside-treated CT26 cells .

Cellular Effects

Tracheloside has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . It also regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells .

Molecular Mechanism

At the molecular level, Tracheloside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces cell cycle arrest and apoptosis through its anti-oxidant properties .

Dosage Effects in Animal Models

The effects of Tracheloside vary with different dosages in animal models. It has been found to significantly inhibit the lung metastasis of CT26 cells in a mouse model . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le trachéloside peut être extrait de sources végétales en utilisant diverses méthodes. Les techniques d'extraction courantes comprennent l'extraction par solvant, l'hydrolyse enzymatique et l'extraction par fluide supercritique . Par exemple, l'extraction des graines de carthame implique le broyage du tourteau de graines, suivi d'une extraction à l'éthanol .

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l'extraction à grande échelle à partir de matières végétales. Le processus comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Le trachéloside subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse. Ces réactions sont essentielles pour modifier sa structure et améliorer son activité biologique .

Réactifs et Conditions Communes :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs tels que le borohydrure de sodium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent présenter des activités biologiques améliorées ou modifiées .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse et le métabolisme des lignanes.

Industrie : Le this compound est utilisé dans l'industrie cosmétique pour ses effets anti-âge et blanchissants.

5. Mécanisme d'Action

Le this compound exerce ses effets par le biais de divers mécanismes moléculaires :

Activité Anti-Œstrogénique : Il inhibe l'activité de la phosphatase alcaline induite par les œstrogènes dans les cellules Ishikawa, de manière similaire à l'action du tamoxifène.

Voies de Signalisation Cellulaire : Le this compound active la voie ERK1/2, favorisant la prolifération des kératinocytes et la cicatrisation des plaies.

Stress Oxydatif et Inflammation : Il régule les voies de signalisation cellulaire impliquées dans le stress oxydatif et l'inflammation, contribuant à son potentiel thérapeutique.

Comparaison Avec Des Composés Similaires

Le trachéloside est structurellement similaire à d'autres glycosides lignanes, tels que l'arctine et la matairesinol. Il est unique dans ses propriétés anti-œstrogéniques et cicatrisantes spécifiques .

Composés Similaires :

Arctine : Trouvée dans l'Arctium lappa, connue pour ses propriétés anti-inflammatoires et anticancéreuses.

Matairesinol : Trouvé dans diverses plantes, connu pour ses activités antioxydantes et anticancéreuses.

Le this compound se distingue par ses cibles et ses voies moléculaires spécifiques, ce qui en fait un composé précieux tant dans la recherche que dans les applications industrielles.

Propriétés

IUPAC Name |

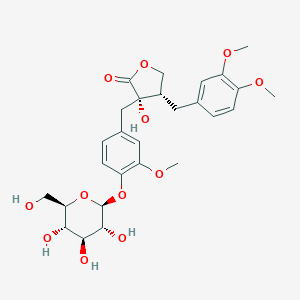

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYAMIUSVGPFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33464-71-0 | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 170 °C | |

| Record name | Tracheloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tracheloside?

A1: Tracheloside has a molecular formula of C27H34O12 and a molecular weight of 550.55 g/mol. [, ]

Q2: What kind of spectroscopic data is available for characterizing tracheloside?

A2: Researchers utilize various spectroscopic techniques to characterize tracheloside, including 1H and 13C NMR, mass spectrometry (MS), and UV spectroscopy. These techniques help elucidate the structure and identify key functional groups present in the molecule. [, , , ]

Q3: How is tracheloside metabolized in the body?

A3: Tracheloside is metabolized in the gastrointestinal tract, primarily by the gut microbiota. It undergoes hydrolysis to form its aglycone, trachelogenin, which can be further metabolized into mammalian lignans like enterolactone and enterodiol. [, , ]

Q4: Has the serum concentration of tracheloside been studied in animal models?

A4: Yes, studies in rats have investigated the serum concentration of tracheloside and its metabolites after oral administration. While tracheloside itself is not detected in serum, its metabolite trachelogenin appears in the bloodstream, suggesting further metabolism in the liver. []

Q5: Are there any known drug-metabolizing enzyme interactions with tracheloside?

A5: Research suggests that tracheloside metabolites, particularly the catechol-containing metabolite 2, can be methylated by catechol-O-methyltransferase (COMT) in the liver. This highlights potential interaction with drug-metabolizing enzymes. []

Q6: What is the anti-estrogenic activity of tracheloside?

A6: Tracheloside exhibits anti-estrogenic activity by significantly decreasing the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells. This inhibitory effect was comparable to that of tamoxifen. []

Q7: Does tracheloside demonstrate anti-cancer effects?

A7: Studies have shown that tracheloside inhibits the proliferation and metastasis of colorectal cancer cells both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, suggesting potential as a therapeutic agent. []

Q8: What are the effects of tracheloside on wound healing?

A8: Tracheloside significantly promotes keratinocyte proliferation and accelerates wound healing in vitro, surpassing the healing activity of allantoin. This effect is mediated by the phosphorylation of ERK1/2 signaling pathways. []

Q9: Does tracheloside offer protection against osteoporosis?

A9: Research in a zebrafish model of osteoporosis showed that tracheloside, along with its aglycone trachelogenin, exhibited significant anti-osteoporosis effects. These compounds upregulated the expression of osteogenic genes, indicating their potential in promoting bone health. []

Q10: What is the effect of tracheloside on intestinal barrier function?

A10: Tracheloside, particularly its aglycone trachelogenin, has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin permeation across intestinal epithelial cell monolayers. This effect is linked to the enhancement of tight junction protein occludin. []

Q11: Is there any information available regarding the toxicity of tracheloside?

A11: While studies have focused on the therapeutic potential of tracheloside, information regarding its toxicity and long-term effects remains limited. Further research is needed to establish a comprehensive safety profile.

Q12: What analytical techniques are commonly employed for the quantification of tracheloside?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors such as UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) are commonly employed for the quantitative analysis of tracheloside in plant extracts and biological samples. [, , , ]

Q13: What are the natural sources of tracheloside?

A14: Tracheloside is primarily found in plants belonging to the Asteraceae family, particularly those of the Cynarae tribe. It is commonly isolated from the seeds of safflower (Carthamus tinctorius), fruits of burdock (Arctium lappa), and seeds of Leuzea carthamoides. [, , , , , , ]

Q14: What extraction methods are used to isolate tracheloside from plant materials?

A15: Conventional extraction methods like maceration and percolation using solvents like ethanol or methanol are commonly used to extract tracheloside. Additionally, ultrasound-assisted extraction has been investigated as a more efficient alternative. [, ]

Q15: What is the impact of the glycosidic bond on the biological activity of tracheloside?

A16: Comparison of tracheloside with its aglycone, trachelogenin, reveals that the presence of the sugar moiety can influence biological activity. For instance, while both exhibit anti-osteoporosis effects, trachelogenin shows better permeability across the intestinal barrier. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.